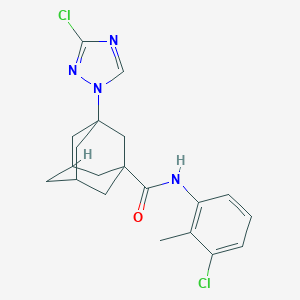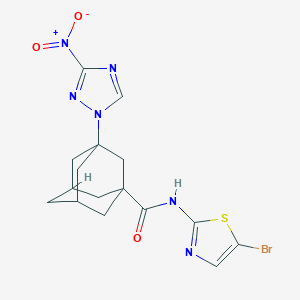
N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide is a compound that features a benzyl group attached to an acetamide moiety, which is further substituted with a 3-nitro-1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Formation of the 3-nitro-1,2,4-triazole ring: This can be achieved by nitration of 1,2,4-triazole using concentrated nitric acid under controlled temperature conditions.
Attachment of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the triazole derivative in the presence of a base such as sodium hydroxide.
Formation of the acetamide moiety: The final step involves the acylation of the benzylated triazole with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations would be crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Alkyl or aryl halides, sodium hydroxide, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, elevated temperature.
Major Products
Scientific Research Applications
N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of the triazole ring.
Materials Science: The compound can be used in the synthesis of high-energy materials and explosives due to the presence of the nitro group.
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide involves the interaction of the triazole ring with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): A high-energy material with similar nitro-triazole structure.
1,2,3-Triazole derivatives: Used in pharmaceuticals for their broad-spectrum biological activities.
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer properties.
Properties
CAS No. |
313986-39-9 |
|---|---|
Molecular Formula |
C11H11N5O3 |
Molecular Weight |
261.24g/mol |
IUPAC Name |
N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C11H11N5O3/c17-10(12-6-9-4-2-1-3-5-9)7-15-8-13-11(14-15)16(18)19/h1-5,8H,6-7H2,(H,12,17) |
InChI Key |
UDRJLOXZZHKSFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isopropyl 2-methyl 5-[(3-ethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B446659.png)
![3-bromo-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B446662.png)


![N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B446665.png)


![{5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-2-furyl}methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B446670.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)-2-furamide](/img/structure/B446671.png)




![4-{[4,5-Dimethyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B446681.png)
